

# Immunogenicity of Cofetuzumab Pelidotin: A Comparative Analysis

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Compound of Interest					
Compound Name:	Pelidotin				
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The development of the antibody-drug conjugate (ADC) Cofetuzumab **pelidotin** has been discontinued, and as a result, specific clinical data on its immunogenicity, including the incidence of anti-drug antibodies (ADAs), is not publicly available. This guide provides a comparative framework for understanding the potential immunogenic profile of Cofetuzumab **pelidotin** by examining approved ADCs with similar characteristics, targeting solid tumors. The comparison focuses on Enfortumab vedotin, Polatuzumab vedotin, and Sacituzumab govitecan, for which immunogenicity data is available.

Cofetuzumab **pelidotin** is an ADC that was under development for the treatment of various solid tumors.[1][2][3][4][5][6] It comprises a humanized monoclonal antibody targeting protein tyrosine kinase 7 (PTK7) linked to the microtubule inhibitor auristatin-0101.[1][2][3][4][5][6] While the clinical development of Cofetuzumab **pelidotin** was halted, immunogenicity assessment remains a critical aspect of ADC development, influencing both safety and efficacy.

### **Comparative Immunogenicity Data**

The following table summarizes the available immunogenicity data for selected ADCs used in the treatment of solid tumors. The absence of data for Cofetuzumab **pelidotin** is noted, highlighting a critical information gap for a comprehensive evaluation.



Feature	Cofetuzumab Pelidotin	Enfortumab Vedotin (Padcev®)	Polatuzumab Vedotin (Polivy®)	Sacituzumab Govitecan (Trodelvy®)
Target Antigen	PTK7	Nectin-4	CD79b	TROP-2
Payload	Auristatin-0101	Monomethyl Auristatin E (MMAE)	Monomethyl Auristatin E (MMAE)	SN-38
Linker Type	Cleavable (valine-citrulline)	Cleavable (valine-citrulline)	Cleavable (valine-citrulline)	Hydrolyzable
Indications	N/A (Discontinued)	Urothelial Carcinoma	Diffuse Large B- cell Lymphoma	Triple-Negative Breast Cancer, Urothelial Carcinoma
Anti-Drug Antibody (ADA) Incidence	Data not publicly available	~3%	Low incidence reported	Data from a study of 106 patients available
Neutralizing Antibody (NAb) Incidence	Data not publicly available	Not specified in available data	NAb assay developed as a post-marketing commitment	Not specified in available data
Clinical Impact of ADAs	Not applicable	No clinically significant impact on pharmacokinetic s, efficacy, or safety reported	Low immunogenicity risk; not expected to impact benefit/risk profile	Not specified in available data

## **Experimental Protocols for Immunogenicity Assessment**







The methodologies for detecting ADAs are crucial for interpreting immunogenicity data. The following are summaries of the assay types used for the comparator ADCs.

Enfortumab vedotin: The specific details of the assay used for detecting anti-enfortumab vedotin antibodies are not extensively detailed in publicly available resources. However, it is stated that qualified or validated assays are used to assess anti-therapeutic antibodies (ATA).

Polatuzumab vedotin: A validated, semi-homogeneous bridging enzyme-linked immunosorbent assay (ELISA) was employed to detect ADAs against polatuzumab vedotin. For the detection of neutralizing antibodies, a cell-based apoptosis assay was developed and validated as a post-marketing commitment.

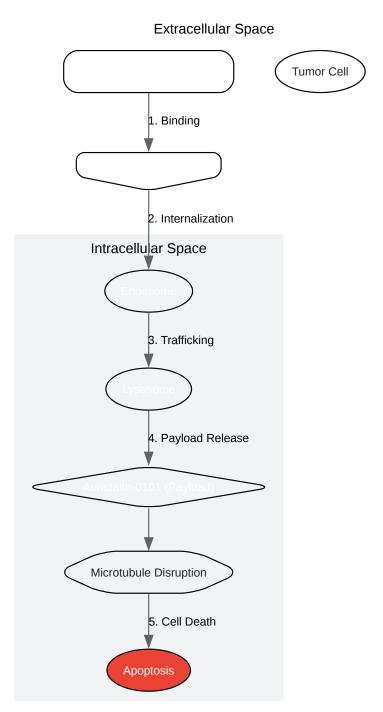
Sacituzumab govitecan: An electrochemiluminescence (ECL)-based immunoassay was utilized to evaluate anti-sacituzumab govitecan-hziy antibodies in serum samples from patients with metastatic triple-negative breast cancer.

## **Visualizing Key Processes**

To aid in the understanding of the mechanisms and workflows discussed, the following diagrams are provided.



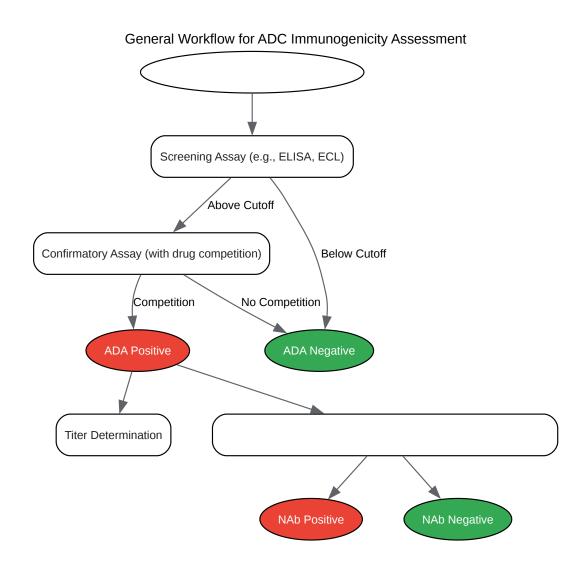
#### Mechanism of Action of Cofetuzumab Pelidotin



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Caption: Mechanism of action of Cofetuzumab pelidotin.





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Caption: General workflow for ADC immunogenicity assessment.

### Conclusion

The discontinuation of Cofetuzumab **pelidotin**'s development has resulted in a lack of public data on its immunogenicity. By comparing its molecular characteristics to those of approved







ADCs like Enfortumab vedotin, Polatuzumab vedotin, and Sacituzumab govitecan, we can infer that a thorough immunogenicity assessment would have been a critical component of its clinical development. The low immunogenicity observed with other auristatin-based ADCs suggests that Cofetuzumab **pelidotin** might have had a manageable immunogenic profile. However, without concrete data, this remains speculative. This guide underscores the importance of transparent data reporting for all clinical trial outcomes, including those for discontinued investigational drugs, to inform future drug development efforts.

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